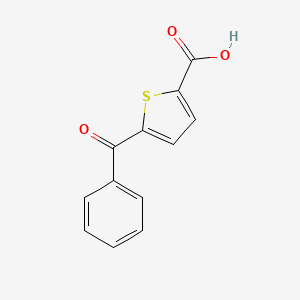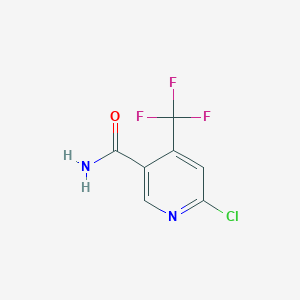
1-Propa-1,2-dienylpyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propa-1,2-dienylpyrrole-3-carbaldehyde is an organic compound with the molecular formula C8H7NO It features a pyrrole ring substituted with a propadienyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrole with propargyl bromide under basic conditions to form the propadienyl group. The aldehyde group can be introduced through formylation reactions using reagents such as Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The propadienyl group can undergo electrophilic substitution reactions, particularly at the alpha position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl groups.
Major Products Formed:
Oxidation: 1-propadienyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-propadienyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Propa-1,2-dienylpyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 1-Propa-1,2-dienylpyrrole-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The propadienyl group may also participate in π-π interactions with aromatic residues in biomolecules, influencing their activity.
Comparación Con Compuestos Similares
1H-pyrrole-3-carboxaldehyde: Lacks the propadienyl group but shares the aldehyde functionality.
1H-indole-3-carboxaldehyde: Contains an indole ring instead of a pyrrole ring, with similar reactivity.
1H-pyrrole-2-carboxaldehyde: Similar structure but with the aldehyde group at the 2-position.
Uniqueness: 1-Propa-1,2-dienylpyrrole-3-carbaldehyde is unique due to the presence of both the propadienyl and aldehyde groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H7NO |
|---|---|
Peso molecular |
133.15 g/mol |
InChI |
InChI=1S/C8H7NO/c1-2-4-9-5-3-8(6-9)7-10/h3-7H,1H2 |
Clave InChI |
UYLSDFHNXQUVGT-UHFFFAOYSA-N |
SMILES canónico |
C=C=CN1C=CC(=C1)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[(2,6-difluorophenyl)sulfonyl]amino]-4-iodoBenzoic acid](/img/structure/B8492739.png)








